molecular formula C11H16BNO5S B1531406 (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704080-33-0

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1531406
M. Wt: 285.13 g/mol
InChI Key: PDHQWEQAFBDYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (2M5P1S-PBA), also known as 2M5P1S-PBA, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and organic solvents. Its chemical formula is C10H14BNO4S. 2M5P1S-PBA has been used in a variety of fields, including drug discovery, analytical chemistry, and organic synthesis.

Scientific Research Applications

Metal-Free Coupling Reactions

A significant application of boronic acids, including derivatives similar to (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, is in metal-free coupling reactions. For instance, the coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids allows the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks. This process is vital for creating oxetanes, piperidines, and azetidines from their parent ketones, showcasing the role of boronic acids in pharmaceutical synthesis without the need for metal catalysts (Allwood et al., 2014).

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to the compound of interest, have been studied for their fluorescence quenching abilities. For example, the fluorescence quenching of boronic acid derivatives by aniline in alcohols demonstrates the potential of these compounds in sensing applications. This property is essential for developing sensors that can detect changes in chemical environments, particularly for biological molecules like proteins and nucleic acids (Geethanjali et al., 2015).

Drug Delivery Systems

Boronic acids are also integral to creating drug delivery systems. Their unique chemical properties, such as the ability to form reversible covalent bonds with diols, make them suitable for targeted drug delivery applications. Specifically, boronic acids have been incorporated into polymeric particles as a stimuli-responsive functional group and as a targeting ligand, optimizing the delivery of therapeutics based on precise molecular engineering (Stubelius et al., 2019).

Catalysis

Another application is in the field of catalysis, where boronic acids act as catalysts to enable various organic reactions. They can form reversible covalent bonds with hydroxy groups, facilitating electrophilic and nucleophilic modes of activation in organic reactions. This catalytic activity is utilized in forming amides from amines and in cycloadditions and conjugate additions with unsaturated carboxylic acids, showcasing the versatility of boronic acids in synthetic chemistry (Hall, 2019).

properties

IUPAC Name

(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHQWEQAFBDYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 5
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.